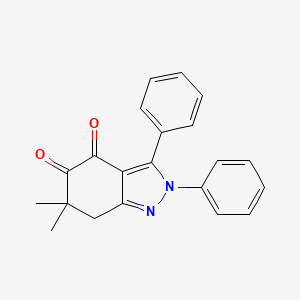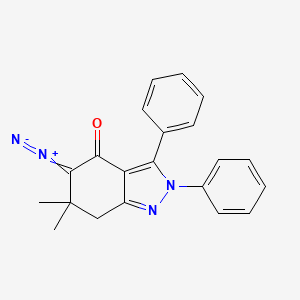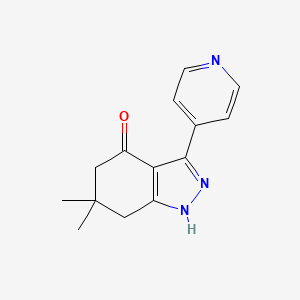
3-Amino-2-(2-hydroxyethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazole
Overview
Description
3-Amino-2-(2-hydroxyethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazole is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of an amino group, a hydroxyethyl group, and a dimethyl-substituted tetrahydroindazole core. Indazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-hydroxyethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst can lead to the formation of the indazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to achieve efficient synthesis. Additionally, solvent-free and green chemistry approaches are gaining popularity in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2-hydroxyethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazole can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group in the tetrahydroindazole core can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
3-Amino-2-(2-hydroxyethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Medicine: Indazole derivatives, including this compound, are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-hydroxyethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazole involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes, modulating their catalytic functions. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives with varying substituents, such as:
- 3-Amino-2-(2-hydroxyethyl)-6-methyl-4-oxo-4,5,6,7-tetrahydroindazole
- 3-Amino-2-(2-hydroxyethyl)-4-oxo-4,5,6,7-tetrahydroindazole
- 3-Amino-2-(2-hydroxyethyl)-6,6-dimethyl-4-oxoindazole
Uniqueness
The uniqueness of 3-Amino-2-(2-hydroxyethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyethyl and dimethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-2-(2-hydroxyethyl)-6,6-dimethyl-5,7-dihydroindazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2)5-7-9(8(16)6-11)10(12)14(13-7)3-4-15/h15H,3-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORRQUKQPIQIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NN(C(=C2C(=O)C1)N)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3'-[4-(dimethylamino)phenyl]-6',6'-dimethyl-2',3-diphenylspiro[3-azabicyclo[3.1.0]hexane-6,5'-7H-indazole]-2,4,4'-trione](/img/structure/B8141603.png)
![3'-(4-chlorophenyl)-6',6'-dimethyl-2',3-diphenylspiro[3-azabicyclo[3.1.0]hexane-6,5'-7H-indazole]-2,4,4'-trione](/img/structure/B8141605.png)
![6',6'-dimethyl-2',3,3'-triphenylspiro[3-azabicyclo[3.1.0]hexane-6,5'-7H-indazole]-2,4,4'-trione](/img/structure/B8141610.png)
![3'-(4-chlorophenyl)-3-ethyl-6',6'-dimethyl-2'-phenylspiro[3-azabicyclo[3.1.0]hexane-6,5'-7H-indazole]-2,4,4'-trione](/img/structure/B8141614.png)
![4,5-Dimethoxycarbonyl-3'-(4-methoxyphenyl)-6',6'-dimethyl-4'-oxo-2'-phenyl-4',5',6',7'-tetrahydro-spiro[3h-pyrazole-3,5'-indazole]](/img/structure/B8141622.png)
![dimethyl 6,6-dimethyl-4-oxo-3-phenyl-2-pyridin-2-ylspiro[7H-indazole-5,5'-pyrazole]-3',4'-dicarboxylate](/img/structure/B8141627.png)
![6',6'-dimethyl-2',3',5-triphenylspiro[3a,6a-dihydropyrrolo[3,4-c]pyrazole-3,5'-7H-indazole]-4,4',6-trione](/img/structure/B8141635.png)


